molecular formula C11H16N2O2 B7875186 5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide

5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide

Cat. No.: B7875186
M. Wt: 208.26 g/mol
InChI Key: UZLNPTAZNGBOFU-UHFFFAOYSA-N
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Description

5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a dimethylbenzamide moiety

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with halogenated compounds or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine chloride for iodination, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and proteins, potentially affecting their activity and function . The exact pathways involved depend on the specific biological context and the target molecules.

Properties

IUPAC Name

5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-3-4-9(12)7-10(8)11(15)13(2)5-6-14/h3-4,7,14H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLNPTAZNGBOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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